2-[(1Z)-2-Nitroprop-1-en-1-yl]furan
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Overview
Description
“2-[(1Z)-2-Nitroprop-1-en-1-yl]furan” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitropropenyl group attached to the furan ring .Scientific Research Applications
Photophysical Properties and Solvatochromic Effects
The study of solvent polarity on photophysical properties of chalcone derivatives, including compounds structurally related to 2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, has shown significant insights into their behavior in different solvents. These compounds exhibit bathochromic shifts (red shifts) in their absorption and fluorescence spectra when transitioning from non-polar to polar solvents due to intramolecular charge transfer interactions. Such shifts suggest a large difference in dipole moment between ground and excited states, indicating these molecules are more stabilized in their singlet excited state than in the ground state. This property is crucial for applications in materials science and photovoltaic devices, where understanding solvent effects on photophysical properties can guide the design of more efficient systems (Kumari, Varghese, George, & Sudhakar, 2017).
Synthesis of Furan Derivatives
The synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes through a two-step sequence involving Amberlyst A21- and Amberlyst 15-catalyzed processes highlights the versatility of furan compounds in chemical synthesis. This method has been successfully applied to the total synthesis of pharmaceutical targets such as 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), demonstrating the relevance of furan derivatives in developing therapeutic agents and their potential in drug synthesis and design (Palmieri, Gabrielli, & Ballini, 2010).
Electron Attachment Studies and Radiosensitizer Applications
Electron attachment studies on 2-nitrofuran, a compound related to the subject molecule, provide valuable insights into its potential as a radiosensitizer for cancer radiotherapy. These studies reveal that low-energy electrons effectively decompose the molecule, generating various fragment anions. This behavior is crucial for understanding the molecular mechanisms through which nitrofuran derivatives might enhance the efficacy of radiation therapy by sensitizing tumor cells to radiation-induced damage (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020).
Advanced Materials and Electronic Applications
The synthesis and characterization of furan-based electronic materials for potential applications in LEDs and solar cells showcase another dimension of the scientific applications of furan derivatives. Two novel chalcone derivatives synthesized and characterized for their mechanical hardness, thermal stability, optical transmittance, and photoluminescence properties underline the potential of furan compounds in the development of new materials for electronic and photovoltaic applications (Davanagere & Jayarama, 2019).
Mechanism of Action
Target of Action
2-[(1Z)-2-Nitroprop-1-en-1-yl]furan, commonly referred to as Nitrofuran, is a chemical compound that has generated significant attention in the scientific community due to its remarkable therapeutic efficacy . It has been employed as a medicine in a number of distinct disease areas . The primary targets of Nitrofuran are bacterial strains .
Mode of Action
Nitrofuran exhibits a wide range of advantageous biological and pharmacological characteristics . It interacts with its bacterial targets, leading to changes that result in the inhibition of bacterial growth
Properties
IUPAC Name |
2-[(Z)-2-nitroprop-1-enyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJRPWHHXBVQO-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CO1)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-20-2 |
Source
|
Record name | 2-(2-Nitro-1-propenyl)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033322202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-(2-nitro-1-propenyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.